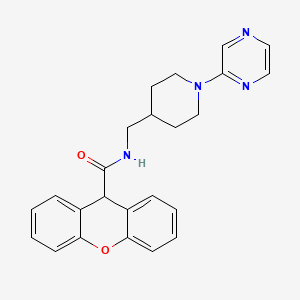

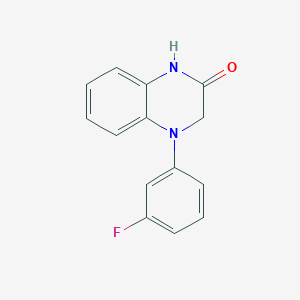

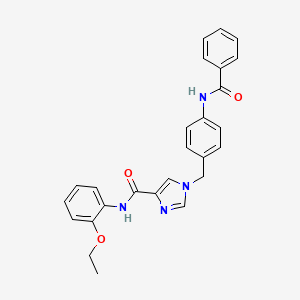

N-(2-methoxybenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-methoxybenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide is a chemical compound that has been extensively researched due to its potential applications in the field of medicinal chemistry. It is a promising candidate for the development of new drugs that can target various diseases, including cancer, inflammation, and neurological disorders.

Applications De Recherche Scientifique

Chemical Synthesis and Applications

The acetamide moiety, a general functional group in many natural and pharmaceutical products, is key in the development of novel reagents for synthetic applications. Studies have introduced new reagents, such as p-methoxybenzyl N-acetylcarbamate potassium salt (PM-BENAC-K) and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt (2,4-DM-BENAC-K), as refined equivalents of N-acetamide nucleophiles. These compounds are stable, easy-to-handle powders that react with a variety of alkyl halides and sulfonates to afford substituted products in good yields. The substituted products can be transformed into N-alkylacetamides after cleavage under mild acidic conditions, showcasing the reagents' versatility as equivalents of both N-acetamide and protected nitrogen nucleophiles in the synthesis of pharmaceutical products (Sakai et al., 2022).

Antimicrobial Activity

The synthesis and mass spectral analysis of nitrogen heterocycles, including 5-(p-tolyl)-2-[(3-bromo-4-methoxy benzylidene) hydrazino]-thiazole and related compounds, have been explored. These synthesized compounds have shown antimicrobial activity, highlighting their potential in developing new antimicrobial agents. The structural elucidation of these compounds provides insight into their potential mechanism of action and opens avenues for further research into their therapeutic applications (Sherif, 2014).

Enzyme Inhibitory and Antioxidant Activities

Novel coordination complexes of pyrazole-acetamide derivatives have been synthesized, showing significant antioxidant activity in vitro. This study provides valuable insight into the structural requirements for antioxidant activity and demonstrates the potential of these compounds as therapeutic agents for diseases associated with oxidative stress. The effect of hydrogen bonding on the self-assembly process of these complexes was also explored, further contributing to our understanding of the molecular interactions that govern the formation of complex structures (Chkirate et al., 2019).

Propriétés

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S/c1-25-17-8-3-2-6-14(17)12-21-18(24)13-26-19-10-9-16(22-23-19)15-7-4-5-11-20-15/h2-11H,12-13H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQUIESOWUCPTKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2512730.png)

![N-[2-(2-Chlorophenyl)-2-methoxyethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2512734.png)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2512738.png)

![3-(benzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2512739.png)

![3-(2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2512746.png)